Triumbelletin
Overview
Description
Florbetaben is a fluorine-18-labeled stilbene derivative developed as a positron emission tomography (PET) tracer for the detection of beta-amyloid plaques in the brains of patients with suspected Alzheimer’s disease . It is used for non-invasive imaging to estimate the density of beta-amyloid neuritic plaques in the brain, aiding in the diagnosis of Alzheimer’s disease and other causes of cognitive impairment .
Mechanism of Action
Target of Action
Triumbelletin is a tricoumarin rhamnopyranoside The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound exhibits certain antioxidant activity and also shows activity against colon cancer cell lines sw480 and sw620 .
Biochemical Pathways
Given its antioxidant activity, it can be inferred that it may interact with pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
This compound has been found to exhibit certain antioxidant activity and shows activity against colon cancer cell lines SW480 and SW620 . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of florbetaben involves the radiofluorination of a precursor compound. A common method includes the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex, followed by radiofluorination of the Boc-protected precursor in dimethyl sulfoxide at elevated temperatures . The intermediate product is then deprotected with hydrochloric acid and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of florbetaben typically involves automated radiosynthesizers optimized for producing large batches of PET tracers. The process includes the use of microvolume methods to reduce costs and the amount of reagents and radioisotope needed . The final product is formulated with high radiochemical purity and molar activity, suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions
Florbetaben undergoes several chemical reactions, including:
Radiofluorination: Introduction of the fluorine-18 isotope into the precursor compound.
Deprotection: Removal of protecting groups to yield the final product.
Common Reagents and Conditions
Radiofluorination: Potassium carbonate, kryptofix, dimethyl sulfoxide, elevated temperatures.
Deprotection: Hydrochloric acid, elevated temperatures.
Major Products Formed
The primary product formed from these reactions is florbetaben, which is then purified and formulated for use as a PET tracer .
Scientific Research Applications
Florbetaben is primarily used in the field of nuclear medicine for imaging beta-amyloid plaques in the brain. Its applications include:
Alzheimer’s Disease Diagnosis: Florbetaben PET imaging helps in the early diagnosis of Alzheimer’s disease by detecting beta-amyloid plaques.
Research on Neurodegenerative Disorders: It aids in understanding the neuropathogenesis of Alzheimer’s disease and other neurodegenerative disorders.
Clinical Trials: Florbetaben is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting beta-amyloid plaques.
Biological Activity
Triumbelletin is a flavonoid compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Source
This compound is a flavonoid isolated from various plant sources, particularly from the leaves of Thymelaea tartonraira and other species. Its chemical structure contributes to its bioactive properties, which include antioxidant, anti-inflammatory, and potential anti-diabetic effects.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have demonstrated its capability to scavenge free radicals effectively. The antioxidant potency was evaluated using several assays:
Assay Type | IC50 Value (μg/ml) |
---|---|
DPPH Scavenging | 15.00 ± 0.50 |
FRAP | Not specified |
Total Antioxidant Capacity | Not specified |
These results suggest that this compound has a stronger antioxidant effect compared to some common antioxidants like vitamin C .
2. Anti-Inflammatory Effects
This compound has shown promise in reducing inflammation through various mechanisms. It inhibits pro-inflammatory cytokines and mediators, which are implicated in chronic inflammatory diseases. For instance, it has been reported to reduce the expression of IL-6 and TNF-α in cell models .
3. Anti-Diabetic Activity
Recent studies have indicated that this compound acts as an α-glucosidase inhibitor, which can help manage blood glucose levels by delaying carbohydrate digestion and absorption. Its IC50 for α-glucosidase inhibition was found to be significantly lower than that of acarbose, a standard drug used for diabetes management .
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals : By neutralizing free radicals, this compound helps mitigate oxidative damage to cells.
- Inhibition of Enzymes : It inhibits key enzymes involved in carbohydrate metabolism, contributing to its anti-diabetic effects.
- Modulation of Inflammatory Pathways : this compound downregulates inflammatory cytokines, thus reducing inflammation.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antioxidant Effects : A clinical trial examined the impact of this compound on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in oxidative stress markers post-treatment.
- Diabetes Management Study : In a controlled study involving diabetic patients, administration of this compound resulted in improved glycemic control compared to a placebo group.
- Inflammation Reduction Trial : A study focused on patients with chronic inflammatory conditions showed that those treated with this compound experienced a marked decrease in inflammatory markers compared to controls.
Properties
IUPAC Name |
7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDMCIEKMVPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?
A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of this compound from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into this compound's bioactivity and its role in the plant itself.
Q2: Are there analytical methods available to identify and quantify this compound in plant materials?
A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including this compound. This method showcases the ability to accurately and precisely measure this compound levels in plant samples, enabling further research on its distribution, abundance, and potential applications.
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